N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide backbone substituted with a 2-chlorophenyl group and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl moiety. The 2-chlorophenyl group introduces electron-withdrawing properties, which may enhance binding affinity in biological systems.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-6-1-2-7-16(15)21-19(27)24-11-9-23(10-12-24)18(26)17-13-14-5-3-4-8-25(14)22-17/h1-2,6-7,13H,3-5,8-12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGVQAYAGVWLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a tetrahydropyrazolo-pyridine moiety. The presence of the 2-chlorophenyl group is significant in influencing its biological properties. The molecular formula is with a molecular weight of approximately 366.81 g/mol.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors for various enzymes, including cyclooxygenases (COX), which are involved in inflammation pathways.
- Receptor Binding : The compound may interact with specific receptors or proteins, altering signaling pathways that lead to therapeutic effects.
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo compounds exhibit significant antimicrobial activity. For instance:
- In vitro Studies : A series of related compounds were evaluated for their antimicrobial properties using tube dilution techniques. Some derivatives showed comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Compound A | Effective against Gram-positive bacteria | |
| Compound B | Broad-spectrum activity | |
| This compound | Potentially effective |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- MTT Assay : This assay was used to evaluate cell viability in cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects against specific cancer types, although the activity was generally lower than standard chemotherapeutics like 5-fluorouracil .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | Breast Cancer | 10.5 | |
| This compound | Various types | Not specified |
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study focused on the development of resistance against common antibiotics showed that pyrazolo derivatives could serve as alternative treatments due to their unique mechanisms of action .
- Cancer Treatment Trials : Clinical trials involving similar compounds have reported promising results in terms of tumor reduction and patient survival rates when combined with existing therapies .
Comparison with Similar Compounds
Research Findings and Limitations
- Spectroscopic Validation : Analogs in and were confirmed via NMR, IR, and HRMS, suggesting reliable methods for characterizing the target compound .
- Biological Data Gaps: No activity data are provided for the target compound or its analogs in the evidence.
- Physicochemical Trends : Higher melting points in nitro-substituted imidazo-pyridines (215–245°C) may correlate with crystallinity, a factor critical for formulation .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride with N-(2-chlorophenyl)piperazine-1-carboxamide. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C for acylation), and stoichiometric ratios of reagents. To improve yields, employ statistical design of experiments (DoE) to optimize variables like reaction time, catalyst loading (e.g., triethylamine), and purification steps (e.g., column chromatography with gradient elution) . Parallel synthesis or microwave-assisted methods may reduce side-product formation .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on expected chemical shifts (e.g., piperazine NH at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- HRMS : Validate molecular weight with <2 ppm error .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and amide N-H at ~3300 cm⁻¹ .
- XRD : Resolve crystal structure to verify spatial arrangement of the tetrahydropyrazolo-pyridine and piperazine moieties .
Q. What strategies address poor solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Salt Formation : Introduce hydrochloride or trifluoroacetate salts via reaction with HCl or TFA .
- Structural Modifications : Add polar groups (e.g., hydroxyl, carboxyl) to the piperazine or chlorophenyl moiety while monitoring SAR .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace 2-chlorophenyl with fluorophenyl or methoxyphenyl; alter tetrahydropyrazolo-pyridine saturation) .
- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using SPR or fluorescence polarization.
- Computational Docking : Perform molecular dynamics simulations to map binding interactions (e.g., piperazine’s hydrogen bonding vs. chlorophenyl’s hydrophobic contacts) .
Q. What computational methods predict metabolic stability and off-target interactions?
- Methodological Answer :
- ADMET Prediction : Use tools like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, LogP, and hERG liability.
- Proteome-wide Docking : Employ AutoDock Vina or Glide to screen against structural databases (e.g., PDB) for off-target hits .
- Machine Learning : Train models on datasets of similar piperazine derivatives to predict clearance rates .
Q. How should contradictory data from biological assays (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay Validation : Confirm target specificity using orthogonal methods (e.g., CRISPR knockouts, siRNA).
- Batch Analysis : Check compound purity (>95% via HPLC) and stability (e.g., degradation in DMSO over time) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers or assay-specific artifacts .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
- Inhibitor Co-treatment : Combine with known pathway inhibitors (e.g., MAPK or PI3K) to assess epistatic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
